![molecular formula C17H11N3Na2O6S B15348731 Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt CAS No. 66214-42-4](/img/structure/B15348731.png)
Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt, is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye and in various industrial applications due to its stability and color properties.
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: The compound is typically synthesized through an azo coupling reaction between 7-amino-1-hydroxy-3-sulfo-2-naphthalenol and diazotized benzoic acid. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a base.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid or nitric acid.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amines and Hydroxylamines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a pH indicator and in the study of azo dye chemistry. Biology: It is employed in biological staining techniques and as a fluorescent probe in cellular imaging. Medicine: Industry: It is widely used in textile dyeing, food coloring, and as a pigment in various products.
Mechanism of Action
The compound exerts its effects through its azo group, which can participate in electron transfer reactions. The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence or color changes used in imaging and diagnostic applications.
Comparison with Similar Compounds
Azo Dyes: Other azo dyes with similar structures, such as Methyl Orange and Congo Red.
Benzoic Acid Derivatives: Other benzoic acid derivatives used in dyeing and staining.
Uniqueness: Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt, is unique due to its specific azo linkage and the presence of both hydroxyl and sulfo groups, which contribute to its stability and color properties.
Properties
CAS No. |
66214-42-4 |
|---|---|
Molecular Formula |
C17H11N3Na2O6S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
disodium;6-amino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H13N3O6S.2Na/c18-10-6-5-9-7-14(27(24,25)26)15(16(21)12(9)8-10)20-19-13-4-2-1-3-11(13)17(22)23;;/h1-8,21H,18H2,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
JAASVAXWTKMZPV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=CC(=CC3=C2[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
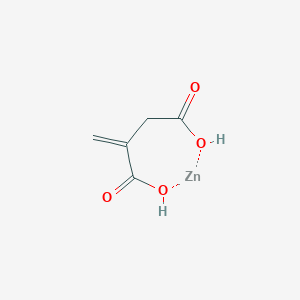
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
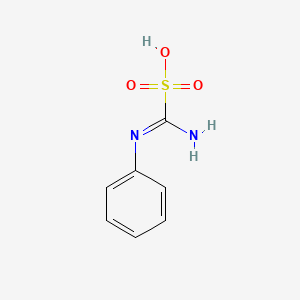
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
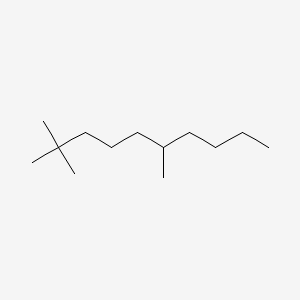
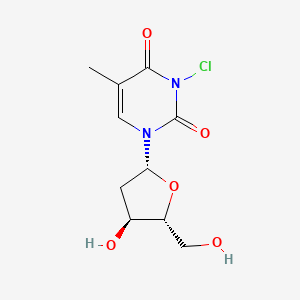
![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)

![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
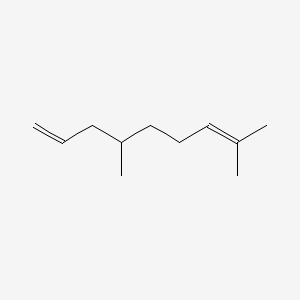
![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)
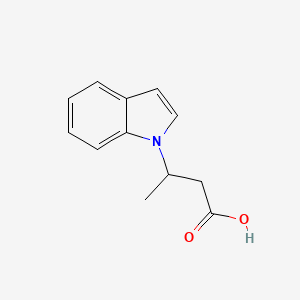
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
